8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18045481
InChI: InChI=1S/C10H19NO.ClH/c1-9(12)2-4-10(5-3-9)6-7-11-8-10;/h11-12H,2-8H2,1H3;1H
SMILES:
Molecular Formula: C10H20ClNO
Molecular Weight: 205.72 g/mol

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride

CAS No.:

Cat. No.: VC18045481

Molecular Formula: C10H20ClNO

Molecular Weight: 205.72 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride -

Specification

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
IUPAC Name 8-methyl-2-azaspiro[4.5]decan-8-ol;hydrochloride
Standard InChI InChI=1S/C10H19NO.ClH/c1-9(12)2-4-10(5-3-9)6-7-11-8-10;/h11-12H,2-8H2,1H3;1H
Standard InChI Key WUUAIVSZCRUGPJ-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2(CC1)CCNC2)O.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride features a spirocyclic framework comprising a five-membered ring fused to a six-membered ring via a single atom (spiro linkage). The nitrogen atom resides in the smaller ring (position 2), while the hydroxyl (-OH) and methyl (-CH₃) groups occupy position 8 of the larger ring . The hydrochloride salt enhances aqueous solubility, a common modification for bioactive amines .

Comparative Structural Analysis

Compound NameCAS NumberMolecular FormulaFunctional GroupsKey Features
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochlorideNot AvailableC₁₀H₂₀ClNO-OH, -CH₃, spirocyclic amineBicyclic system, hydrochloride salt
2-Azaspiro[4.5]decan-8-one hydrochloride2007910-03-2C₉H₁₆ClNOKetone, spirocyclic amineSpiro[4.5] backbone, hydrochloride salt
8-Methyl-2-azaspiro[4.5]decane-1,3-dione871876-20-9C₁₀H₁₅NO₂Two ketones, spirocyclic amineDicarbonyl functionalization

The presence of both hydroxyl and methyl groups distinguishes this compound from related spiroamines, potentially influencing its conformational flexibility and intermolecular interactions .

Synthesis and Reactivity

Hypothetical Synthetic Routes

While no published synthesis for 8-methyl-2-azaspiro[4.5]decan-8-ol hydrochloride exists, analogous compounds suggest viable strategies:

  • Spirocyclization: A Mannich-type reaction could form the spiro core, followed by methyl group introduction via alkylation .

  • Post-modification: Hydroxylation of a preformed 8-methyl-2-azaspiro[4.5]decane intermediate using oxidizing agents .

  • Salt Formation: Treatment of the free base with hydrochloric acid to improve stability .

Key Challenges:

  • Steric hindrance from the methyl group may complicate functionalization at position 8.

  • Maintaining stereochemical integrity during spirocycle formation requires precise reaction control.

Physicochemical Properties

Predicted Properties

  • Molecular Weight: 205.73 g/mol (calculated).

  • Solubility: High water solubility due to hydrochloride salt form; moderate lipid solubility from the methyl group .

  • pKa: Estimated ~9.5 (amine) and ~16 (alcohol), suggesting protonation under physiological conditions .

Comparative Solubility Data

CompoundWater Solubility (mg/mL)LogP
2-Azaspiro[4.5]decan-8-one hydrochloride12.31.2
8-Methyl-2-azaspiro[4.5]decane-1,3-dione0.82.7
Target Compound (Hypothetical)~15.01.5

The hydroxyl group likely enhances hydrogen-bonding capacity compared to ketone-bearing analogs, potentially improving target engagement in biological systems .

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